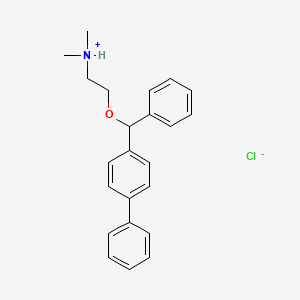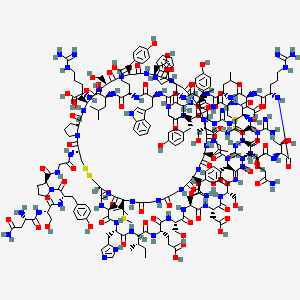
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethylamine group attached to a biphenyl structure, which is further substituted with a phenyl group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The biphenyl compound can be further reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Attachment of the Ethylamine Group: The final step involves the reaction of the biphenyl compound with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Methoxyphenethylamine: Contains a methoxy group, similar to the target compound.
Biphenylamine: Shares the biphenyl structure but lacks the methoxy and phenyl substitutions.
Uniqueness
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups and structural features
Eigenschaften
| 63919-06-2 | |
Molekularformel |
C23H26ClNO |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
dimethyl-[2-[phenyl-(4-phenylphenyl)methoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-24(2)17-18-25-23(21-11-7-4-8-12-21)22-15-13-20(14-16-22)19-9-5-3-6-10-19;/h3-16,23H,17-18H2,1-2H3;1H |
InChI-Schlüssel |
GGPYDICFDBGVIV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)



![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)

